[1-(1H-tetrazol-1-yl)cyclohexyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone
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Overview
Description
[1-(1H-tetrazol-1-yl)cyclohexyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone: is a complex organic compound featuring a tetrazole ring, a cyclohexyl group, a trifluoromethyl-substituted pyridine, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1H-tetrazol-1-yl)cyclohexyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the reaction of sodium azide with an appropriate nitrile under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is often introduced through a Grignard reaction or via cyclohexyl halides.
Pyridine Substitution: The trifluoromethyl group is introduced into the pyridine ring through electrophilic substitution using trifluoromethylating agents like trifluoromethyl iodide.
Piperazine Coupling: The piperazine moiety is coupled with the pyridine derivative using standard amide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and tetrazole moieties.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Alcohol derivatives with potential changes in solubility and reactivity.
Substitution: Substituted pyridine derivatives with varied functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s tetrazole and piperazine moieties are of interest for their potential pharmacological activities, including antimicrobial and anti-inflammatory properties .
Medicine
In medicine, the compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry
Industrially, the compound’s unique properties could be leveraged in the development of new materials, such as polymers or coatings with specific desired characteristics.
Mechanism of Action
The mechanism of action of [1-(1H-tetrazol-1-yl)cyclohexyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups. The tetrazole ring, for example, can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates .
Comparison with Similar Compounds
Similar Compounds
[1-(1H-tetrazol-1-yl)cyclohexyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone: can be compared to other tetrazole-containing compounds, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s metabolic stability and bioavailability .
Properties
Molecular Formula |
C18H22F3N7O |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
[1-(tetrazol-1-yl)cyclohexyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H22F3N7O/c19-18(20,21)14-4-5-15(22-12-14)26-8-10-27(11-9-26)16(29)17(6-2-1-3-7-17)28-13-23-24-25-28/h4-5,12-13H,1-3,6-11H2 |
InChI Key |
UIQKXPPUPTWYHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)N4C=NN=N4 |
Origin of Product |
United States |
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